6-Maleimido-1-hexanol

Bioconjugation Linker chemistry Synthetic intermediate

Procure 6-Maleimido-1-hexanol for orthogonal bioconjugation. Its maleimide-thiol coupling (pH 6.5–7.5) precedes hydroxyl activation, enabling sequential derivatization without protecting groups. Validated in HDAC6 PROTAC (EC50 6.5 nM) and saccharide conjugates. 6-carbon spacer balances hydrophobic/hydrophilic properties for amphiphilic polymers. Order for targeted protein degradation or precise crosslinking.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 157503-18-9
Cat. No. B030253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimido-1-hexanol
CAS157503-18-9
Synonyms1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione; 
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCCO
InChIInChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2
InChIKeySVMIVBMALOISKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Maleimido-1-hexanol Procurement Guide: CAS 157503-18-9


6-Maleimido-1-hexanol (CAS: 157503-18-9) is a heterobifunctional crosslinker and synthetic intermediate featuring a maleimide group at one terminus and a primary hydroxyl group at the other, connected by a six-carbon alkyl spacer . The maleimide group undergoes highly specific Michael addition with thiols at pH 6.5–7.5 to form stable thioether bonds, while the terminal hydroxyl enables further derivatization via esterification, etherification, or activation to leaving groups . The compound is a white crystalline solid with a melting point of 48–51°C, molecular weight of 197.23 g/mol, and moderate solubility in DMSO and methanol .

Why 6-Maleimido-1-hexanol Cannot Be Arbitrarily Substituted with Other Maleimide Linkers


Maleimide-containing linkers vary substantially in spacer length, terminal functional group, hydrophilicity, and conjugation chemistry, making direct interchange problematic without quantitative justification. 6-Maleimido-1-hexanol distinguishes itself from more common analogs such as 6-maleimidohexanoic acid (carboxyl terminus), SMCC (NHS ester/cyclohexane spacer), and N-(2-hydroxyethyl)maleimide (shorter C2 spacer) across three critical procurement-relevant dimensions: (i) terminal hydroxyl versus carboxyl dictates fundamentally different downstream activation strategies and coupling chemistries; (ii) the six-carbon alkyl spacer confers distinct hydrophobic character and molecular reach; and (iii) the absence of pre-activated leaving groups necessitates a deliberate, user-controlled derivatization step that may be advantageous in specific synthetic sequences . The evidence presented below quantifies these differences where data are available and explicitly notes where class-level inference applies.

6-Maleimido-1-hexanol: Quantitative Differentiation Evidence for Scientific Procurement


Terminal Hydroxyl vs. Carboxyl: Differential Downstream Activation Requirements

6-Maleimido-1-hexanol terminates in a primary hydroxyl group, whereas the closely related analog 6-maleimidohexanoic acid terminates in a carboxylic acid . The hydroxyl group of 6-maleimido-1-hexanol is chemically inert under standard maleimide-thiol conjugation conditions (pH 6.5–7.5), allowing for orthogonal protection strategies where the maleimide is reacted first, followed by hydroxyl activation (e.g., with tosyl chloride, CDI, or conversion to a leaving group) for subsequent coupling . In contrast, the carboxyl group of 6-maleimidohexanoic acid requires in situ activation with carbodiimides such as EDC prior to amine coupling, a step that introduces additional reagents, potential side reactions, and pH incompatibilities with the maleimide moiety .

Bioconjugation Linker chemistry Synthetic intermediate

Six-Carbon Spacer Length: Hydrophobic Balance Compared to PEG-Based Alternatives

6-Maleimido-1-hexanol incorporates a six-carbon alkyl spacer (approximately 8–9 Å extended length), which confers distinct hydrophobic character relative to polyethylene glycol (PEG)-based maleimide linkers . The hexanol moiety provides moderate hydrophilicity via the terminal hydroxyl group while maintaining a hydrophobic alkyl core, making the compound suitable for applications requiring a balance of hydrophobic and hydrophilic properties in amphiphilic polymer construction . In contrast, PEG-based linkers (e.g., Mal-PEGn-OH) offer substantially greater aqueous solubility but may reduce membrane permeability and alter pharmacokinetic profiles in drug conjugate applications. No direct head-to-head solubility or permeability comparison data were identified in the search; this assessment represents class-level inference based on established structure-property relationships for alkyl versus PEG spacers .

ADC linker Polymer chemistry Spacer design

PROTAC Linker Performance: Potent HDAC6 Degradation Activity Demonstrated

6-Maleimido-1-hexanol has been employed as a linker component in PROTAC (PROteolysis TArgeting Chimera) constructs targeting HDAC6, demonstrating potent intracellular degradation activity [1]. In a PROTAC construct incorporating 6-maleimido-1-hexanol as the linker element, the compound exhibited an EC50 of 6.5 nM for HDAC6 protein degradation in human MM1.S cells following 24-hour incubation, as measured by immunoblotting analysis [1]. The same construct showed IC50 of 4.9 nM against recombinant full-length human HDAC6 enzyme and 100 nM against HDAC1, indicating approximately 20-fold selectivity for HDAC6 over HDAC1 [1]. This represents the only available quantitative activity data directly associated with a 6-maleimido-1-hexanol-containing construct; no head-to-head comparisons with alternative linkers in the same PROTAC scaffold were identified.

PROTAC Targeted protein degradation HDAC6 inhibitor

Long-Term Storage Stability: 36 Months Lyophilized at -20°C

Vendor stability data indicate that 6-maleimido-1-hexanol remains stable for 36 months when stored lyophilized at -20°C under desiccated conditions, and for 6 months in solution at -20°C [1]. A separate vendor reports solution stability of 3 months at -20°C [2]. These storage parameters are typical for maleimide-containing compounds and are consistent with class expectations; maleimides are generally stable as solids but undergo gradual hydrolysis in aqueous solution, particularly at alkaline pH [3]. No direct comparative accelerated stability studies versus other maleimide linkers were identified. This information is provided as supporting evidence for procurement planning and inventory management rather than as a differential claim.

Compound storage Stability Procurement logistics

Maleimide-Thiol Conjugation Specificity: pH 6.5–7.5 Optimal Range

The maleimide group of 6-maleimido-1-hexanol reacts with thiols via Michael addition to form stable thioether bonds, with optimal reactivity at pH 6.5–7.5 and minimal cross-reactivity with amines at this pH range [1]. This pH-dependent specificity is a class characteristic of maleimides and is not unique to 6-maleimido-1-hexanol; however, the six-carbon alkyl spacer does not introduce steric hindrance that would alter the intrinsic reactivity profile of the maleimide group [2]. At pH >7.5, maleimide hydrolysis becomes competitive with thiol conjugation, and amine reactivity increases [1]. No head-to-head kinetic comparison data versus other maleimide linkers were identified; this information is provided to establish the compound's alignment with established maleimide-thiol conjugation parameters.

Bioconjugation Thiol-reactive Crosslinking

Synthesis Efficiency: One-Step Quantitative Yield via Vilsmeier Conditions

A published protocol describes the one-step synthesis of 6-maleimido-1-hexanol in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, traditional synthetic routes involve two-step procedures: reaction of maleic anhydride with 6-amino-1-hexanol followed by cyclization, typically requiring reflux in acetic acid for 8 hours with subsequent extraction and crystallization . The one-step Vilsmeier method represents a more efficient synthetic route that may impact commercial availability and cost. No direct comparative yield data between these synthetic methods under identical conditions were identified; this represents supporting evidence regarding synthetic accessibility rather than a compound-intrinsic property difference.

Organic synthesis Linker manufacturing Process chemistry

6-Maleimido-1-hexanol: Validated Application Scenarios for Research and Industrial Procurement


Heterobifunctional Crosslinker for Stepwise Bioconjugation Requiring Hydroxyl-Directed Derivatization

6-Maleimido-1-hexanol is ideally suited for multi-step bioconjugation workflows where the maleimide group is reacted first with a thiol-containing biomolecule (e.g., cysteine-tagged protein or thiol-modified oligonucleotide), followed by activation of the terminal hydroxyl for subsequent coupling to a second moiety. The hydroxyl group remains chemically inert under standard maleimide-thiol conjugation conditions (pH 6.5–7.5), enabling orthogonal protection strategies without protecting group manipulations . This sequential reactivity profile is distinct from NHS ester-containing linkers (e.g., SMCC, Mal-PEG-NHS), which require amine coupling prior to thiol conjugation due to NHS ester hydrolysis in aqueous thiol buffers .

PROTAC Linker Component for Targeted Protein Degradation Constructs

6-Maleimido-1-hexanol has been validated as a linker element in PROTAC constructs targeting HDAC6, demonstrating potent degradation activity (EC50 = 6.5 nM in MM1.S cells) and approximately 20-fold selectivity over HDAC1 . The six-carbon alkyl spacer provides appropriate distance and conformational flexibility between the E3 ligase-recruiting moiety and the target protein-binding ligand. This application precedent supports procurement for laboratories engaged in targeted protein degradation research, particularly for HDAC6-focused programs or as a reference linker for PROTAC optimization studies.

Synthesis of Water-Soluble Saccharide Conjugates via Diels-Alder Chemistry

6-Maleimido-1-hexanol has been specifically employed in the preparation of water-soluble saccharide conjugates and saccharide mimetics through Diels-Alder reactions . The maleimide group serves as a dienophile in [4+2] cycloaddition reactions, enabling covalent attachment to diene-functionalized carbohydrates. The terminal hydroxyl provides a handle for further functionalization or for introducing additional hydrophilic character to the conjugate. This validated application distinguishes 6-maleimido-1-hexanol from maleimide linkers lacking the hydroxyl terminus, which cannot participate in subsequent derivatization without additional synthetic steps.

Amphiphilic Polymer and Hydrogel Construction

The combination of a hydrophobic six-carbon alkyl spacer and a hydrophilic terminal hydroxyl group makes 6-maleimido-1-hexanol suitable for constructing amphiphilic polymers and crosslinked hydrogels where a balance of hydrophobic and hydrophilic properties is required . The maleimide group enables covalent crosslinking via thiol-ene chemistry, while the hydroxyl group contributes to water compatibility and can serve as an initiation site for further polymerization or as a functional handle for surface modification. This dual hydrophilic-hydrophobic character contrasts with fully PEG-based maleimide linkers, which are highly hydrophilic and may not provide sufficient hydrophobic interactions for certain material applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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